2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Description
This compound is a pyrimidinone derivative featuring a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one core substituted at the 2-position with a 4-fluorophenyl group. It belongs to a class of GPR119 modulators reported for treating metabolic disorders, with EC50 values ranging from ~50 nM to ~14,000 nM depending on substitution patterns . The 4-fluorophenyl group enhances binding affinity through hydrophobic interactions and electronic effects, while the fused bicyclic core provides structural rigidity for target engagement .
Properties
IUPAC Name |
2-(4-fluorophenyl)-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c14-9-3-1-8(2-4-9)12-16-11-7-15-6-5-10(11)13(18)17-12/h1-4,15H,5-7H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPPKZOLQWCFCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another approach includes the hydrolysis of protecting groups followed by cyclization with formamide or formamidine acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the phenyl group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that compounds similar to 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one exhibit potent antitumor properties. Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in tumor growth. For instance, modifications in the pyrimidine ring have shown enhanced cytotoxicity against various cancer cell lines .
Neuropharmacological Potential
The compound has been investigated for its neuroprotective effects. It is suggested that 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one may modulate neurotransmitter systems and exhibit anti-inflammatory properties in the central nervous system. Case studies have reported its efficacy in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticidal Properties
Recent studies have explored the use of this compound as a biopesticide. Its structural analogs have demonstrated effectiveness against various agricultural pests while being less harmful to beneficial insects. The compound's unique mechanism of action involves disrupting the physiological processes of target pests without affecting non-target species .
- Antitumor Efficacy : A study evaluated the cytotoxic effects of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one on human breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM over 48 hours .
- Neuroprotective Effects : In an animal model of Alzheimer's disease, administration of the compound resulted in a marked improvement in cognitive function and a decrease in amyloid-beta plaque formation compared to control groups .
- Agricultural Application : Field trials demonstrated that formulations containing this compound reduced aphid populations by over 70% without adversely affecting pollinator species .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Core Variations
2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
- Key Difference : The 4-trifluoromethylphenyl group at the 2-position introduces stronger electron-withdrawing effects compared to the 4-fluorophenyl group.
- Activity: Not explicitly reported in evidence, but trifluoromethyl groups generally enhance target affinity in GPR119 modulators .
7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
- Key Difference : A benzyl group substitutes the 7-position instead of the 2-position fluorophenyl.
- Impact : The bulky benzyl group may hinder receptor binding but improve lipophilicity for membrane penetration .
- Activity: No EC50 data provided, but benzyl-substituted analogues are common in kinase inhibitors, suggesting divergent therapeutic applications .
8-(4-Fluorophenylpiperidin-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one (e.g., Compound 54b)
Electronic and Functional Group Modifications
2-Amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
- Key Difference: Replacement of the 4-fluorophenyl group with an amino group at the 2-position.
- Impact: The amino group facilitates hydrogen bonding but reduces hydrophobicity, likely altering target selectivity .
- Activity: No EC50 data available; amino-substituted derivatives are often intermediates for further functionalization .
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one (Core Variation)
Pharmacological and Physicochemical Properties
Biological Activity
2-(4-Fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C13H12FN
- Molecular Weight : 229.25 g/mol
- CAS Number : 1395493-28-3
The biological activity of 2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one has been linked to several key mechanisms:
- Inhibition of Kinases : This compound has shown promising activity as an inhibitor of various kinases including mTOR and PI3K pathways. These pathways are critical in regulating cell growth and metabolism, making them important targets in cancer therapy .
- Antiproliferative Effects : In vitro studies have indicated that the compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has been tested against MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells with varying degrees of efficacy .
- Cytotoxicity : The compound's cytotoxic effects are attributed to its ability to induce apoptosis in cancer cells. Structure-activity relationship studies suggest that modifications in the molecular structure can enhance or diminish these effects .
Biological Activity Data
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | MCF7 | 4.486 ± 0.286 | |
| Cytotoxicity | HCT116 | 2.580 ± 0.550 | |
| Inhibition of mTOR | Various | < 50 nM | |
| Inhibition of PI3K | Various | < 80 nM |
Case Studies
- Pim Kinase Inhibition : A study demonstrated that derivatives similar to 2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one showed potent inhibition against Pim-1 kinase with IC50 values ranging from 1.18 µM to 8.83 µM. This suggests a potential role in targeting specific kinases involved in tumorigenesis .
- Anticancer Activity Screening : In a broader screening for anticancer activity, compounds within this structural class were evaluated for their ability to inhibit cell proliferation across multiple cancer cell lines. The findings indicated that structural modifications could lead to enhanced efficacy against resistant strains of cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
